8-(2-Ethylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione
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Description
This compound is a purine derivative . Purines are heterocyclic aromatic organic compounds that consist of two rings (pyrimidine and imidazole) fused together . They are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa and A549 cells were tested .Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . Purines are main pieces that conform the structure of nucleic acids which rule the inheritance processes . Purines also work as metabolic intermediates in different cell functions and as messengers in the signaling pathways throughout cellular communication .Chemical Reactions Analysis
The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of our target compounds were determined .Physical and Chemical Properties Analysis
The compound has a linear formula of C23H21N5O2 and a molecular weight of 399.456 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(2-ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-4-11-7-5-6-8-12(11)22-10(2)9-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-9H,4H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOASZXGPMFOTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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